N-(2-aminoethyl)benzenesulfonamide
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Overview
Description
“N-(2-aminoethyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound has a molecular weight of 200.26 .
Molecular Structure Analysis
The molecular formula of “N-(2-aminoethyl)benzenesulfonamide” is C8H12N2O2S . The InChI key, which is a unique identifier for chemical substances, is FXNSVEQMUYPYJS-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-aminoethyl)benzenesulfonamide” are not available, it’s known that benzenesulfonamides can participate in a variety of chemical reactions due to the presence of the sulfonamide group .
Physical And Chemical Properties Analysis
“N-(2-aminoethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 200.26 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 387.4±44.0 °C at 760 mmHg, and a flash point of 188.1±28.4 °C .
Scientific Research Applications
Synthesis of Dyes
“N-(2-aminoethyl)benzenesulfonamide” plays a crucial role in the synthesis of dyes . The compound’s unique chemical structure allows it to bind with various color molecules, creating a wide range of dyes with different properties.
Production of Organic Compounds
This compound is also used in the production of other organic compounds . Its chemical structure allows it to react with various other compounds, leading to the formation of a variety of organic substances.
Polymer Production
“N-(2-aminoethyl)benzenesulfonamide” serves as a foundational component in generating polymers . The compound’s ability to form long chains makes it an ideal building block for creating various types of polymers.
Surfactant Production
The compound is used in the production of surfactants . Its unique chemical properties allow it to reduce surface tension in liquids, making it a key ingredient in many surfactants.
Catalyst Production
“N-(2-aminoethyl)benzenesulfonamide” is used in the production of catalysts . Its ability to speed up chemical reactions without being consumed makes it a valuable component in many industrial processes.
Treatment of Hepatocellular Carcinoma (HCC) Cells
The compound has been used in the treatment of human hepatocellular carcinoma (HCC) cells . It acts as an inhibitor, potentially slowing down or stopping the growth of cancer cells.
Development of Microfluidic Chips
“N-(2-aminoethyl)benzenesulfonamide” has been used to develop a model system to study the implementation of a microfluidic chip required for Fourier transform measurements of biochemical interactions . This application could have significant implications for the field of biochemistry.
Safety and Hazards
“N-(2-aminoethyl)benzenesulfonamide” is considered hazardous. It can cause severe skin burns and eye damage. It’s harmful if swallowed. Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Future Directions
Mechanism of Action
Target of Action
N-(2-aminoethyl)benzenesulfonamide primarily targets Carbonic Anhydrase 2 (CA2) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.
properties
IUPAC Name |
N-(2-aminoethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFJSUCEQDCCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)benzenesulfonamide | |
CAS RN |
42988-32-9 |
Source
|
Record name | N-(2-aminoethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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